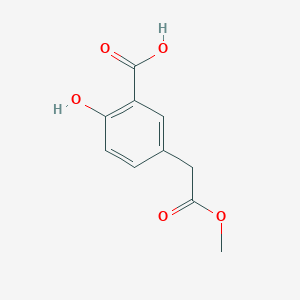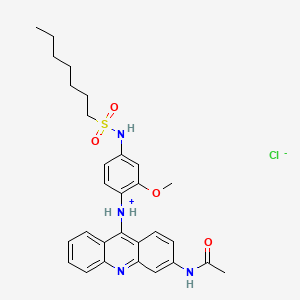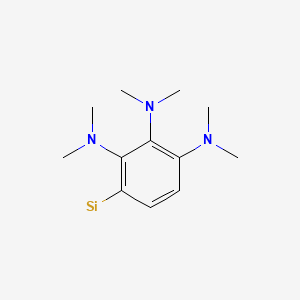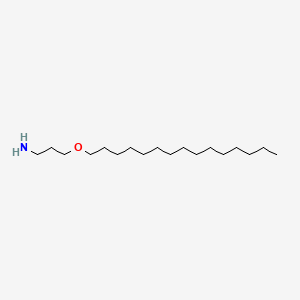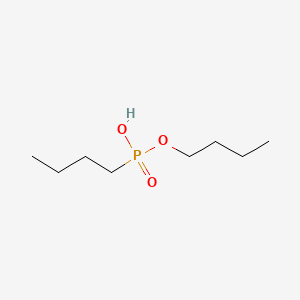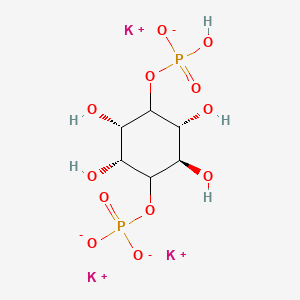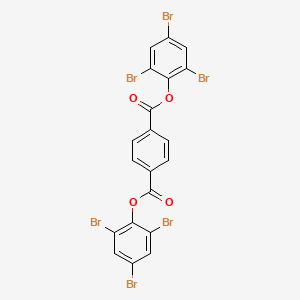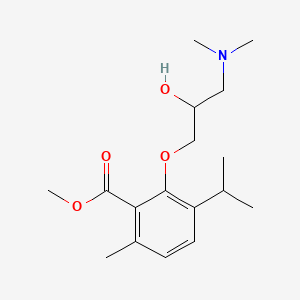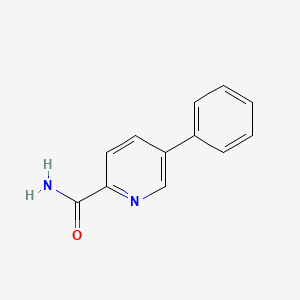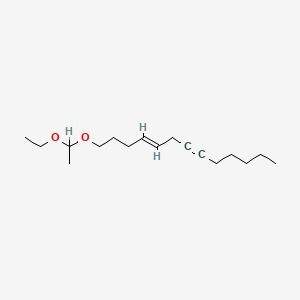![molecular formula C22H20O4 B13754811 2-[Bis(3-methoxyphenyl)methyl]benzoic acid CAS No. 6315-41-9](/img/structure/B13754811.png)
2-[Bis(3-methoxyphenyl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(3-methoxyphenyl)methyl]benzoic acid is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(3-methoxyphenyl)methyl]benzoic acid typically involves the reaction of 3-methoxybenzyl chloride with benzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the benzoic acid acts as a nucleophile, attacking the electrophilic carbon of the benzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the benzoic acid, enhancing its nucleophilicity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(3-methoxyphenyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Methoxy groups are converted to aldehydes or carboxylic acids.
Reduction: Benzoic acid is reduced to benzyl alcohol derivatives.
Substitution: Various substituted aromatic compounds are formed, depending on the specific electrophile used.
Scientific Research Applications
2-[Bis(3-methoxyphenyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[Bis(3-methoxyphenyl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and aromatic rings facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with similar chemical properties but lacking the methoxyphenyl groups.
3-Methoxybenzoic acid: Contains a single methoxy group on the aromatic ring, offering different reactivity and applications.
2,4-Dimethoxybenzoic acid: Features two methoxy groups on the aromatic ring, providing a different substitution pattern.
Uniqueness
2-[Bis(3-methoxyphenyl)methyl]benzoic acid is unique due to the presence of two methoxyphenyl groups, which enhance its reactivity and potential applications. The compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and research.
Properties
CAS No. |
6315-41-9 |
|---|---|
Molecular Formula |
C22H20O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[bis(3-methoxyphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C22H20O4/c1-25-17-9-5-7-15(13-17)21(16-8-6-10-18(14-16)26-2)19-11-3-4-12-20(19)22(23)24/h3-14,21H,1-2H3,(H,23,24) |
InChI Key |
FSLFYNWIPDXIFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


